Se-Adenosylselenohomocysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

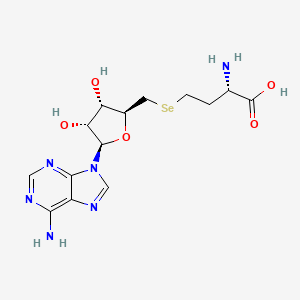

S-Adenosyl-L-homoselenocysteine, also known as se-adenosylselenohomocysteine, belongs to the class of organic compounds known as 5'-deoxyribonucleosides. These are nucleosides in which the oxygen atom at the 5'position of the ribose moiety has been replaced by another atom. The nucleobases here are limited to purine, pyrimidine, and pyridine derivatives. S-Adenosyl-L-homoselenocysteine can be biosynthesized from L-selenomethionine and adenosine.

L-adenosylselenohomocysteine is a selenoamino acid that is L-selenomethionine in which the methyl group attached to the selenium is replaced by a 5'-adenosyl group. It has a role as a metabolite. It is a member of adenosines and a selenoamino acid. It derives from a L-selenomethionine and an adenosine.

Applications De Recherche Scientifique

Biochemical Properties and Metabolism

Se-AdoHcy is synthesized in organisms through the metabolism of selenomethionine. It can be produced from Se-homocysteine via the action of adenosylhomocysteine hydrolase. Research has shown that Se-AdoHcy accumulates significantly in yeast cells treated with selenomethionine, constituting a major form of selenium present within these cells .

Table 1: Comparison of Se-AdoHcy and Its Analogues

| Compound | Structure Type | Key Metabolic Role |

|---|---|---|

| Se-Adenosylselenohomocysteine (Se-AdoHcy) | Selenium analogue of S-adenosylhomocysteine | Involved in methylation reactions |

| S-Adenosylhomocysteine (SAH) | Sulfur analogue | Inhibitor of methyltransferases |

| Selenomethionine (SeMet) | Selenium-containing amino acid | Precursor for Se-AdoHcy |

Role in Methylation Reactions

Se-AdoHcy acts as a potent inhibitor of methyltransferases, enzymes that transfer methyl groups to various substrates including DNA, RNA, and proteins. This inhibition can lead to altered gene expression and has implications for cancer research, as changes in methylation patterns are often associated with tumorigenesis . The selenium substitution may enhance the inhibitory effects compared to its sulfur counterpart, potentially providing a new avenue for therapeutic intervention in diseases characterized by aberrant methylation.

Cytotoxicity Studies

Studies have indicated that Se-AdoHcy may exhibit cytotoxic effects under certain conditions. For instance, in yeast models, the presence of Se-AdoHcy correlates with reduced cell proliferation when compared to controls without selenium treatment . This cytotoxicity is thought to arise from the compound's ability to interfere with normal cellular methylation processes, leading to toxicity through metabolic disruption.

Cancer Treatment

The redox properties of selenium compounds, including Se-AdoHcy, have been explored for their potential anticancer effects. Selenium has been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways . Clinical studies suggest that dietary selenium supplementation may reduce the incidence of certain cancers, such as lung and colorectal cancers .

Neuroprotection

Emerging research points toward the neuroprotective effects of selenium compounds. Se-AdoHcy's role in modulating oxidative stress responses may provide protective benefits against neurodegenerative diseases. The ability to influence methylation patterns could also play a role in maintaining neuronal health .

Future Directions and Research Needs

While significant progress has been made in understanding the applications and implications of Se-AdoHcy, further research is necessary to elucidate its full potential:

- Mechanistic Studies : More detailed studies are needed to clarify the biochemical mechanisms underlying the cytotoxicity and therapeutic effects of Se-AdoHcy.

- Clinical Trials : Rigorous clinical trials should be conducted to evaluate the efficacy and safety of selenium-based therapies in cancer treatment and neuroprotection.

- Metabolomic Profiling : Advanced metabolomic techniques could help identify specific metabolic pathways influenced by Se-AdoHcy, providing insights into its broader biological roles.

Analyse Des Réactions Chimiques

Oxidation to Selenoxide

SeAH undergoes oxidation to form Se-adenosylselenohomocysteine selenoxide (SeAHO) when treated with hydrogen peroxide . This reaction is pH-dependent and produces a stable hydrate in aqueous environments:

SeAH+H2O2→SeAHO⋅H2O

Key Properties of SeAHO

| Property | SeAHO (Selenium) | SAHO (Sulfur) |

|---|---|---|

| Reduction by GSH | Yes | No |

| Hydration | Forms hydrate | No hydrate |

| α-Proton NMR Shift | 4.85 ppm | 3.62 ppm |

SeAHO exhibits unique conformational flexibility due to electrostatic interactions between its α-amino acid group and selenoxide functionality .

Enzymatic Hydrolysis

In yeast, SeAH accumulates as a major metabolite during selenomethionine (SeMet) catabolism due to inefficient hydrolysis by S-adenosylhomocysteine hydrolase (Sah1) :

SeAHSah1 low activity L Selenohomocysteine+Adenosine

-

Accumulation : SeAH constitutes >70% of total selenium metabolites in SeMet-treated yeast .

-

Inhibition : Sah1’s activity toward SeAH is 10-fold lower than for SAH, leading to cellular buildup .

Methylation and Demethylation Cycles

SeAH is a byproduct of methylation reactions involving Se-adenosylselenomethionine (SeAM), a selenium analog of SAM :

SeAMMethyltransferaseSeAH+Methylated Product

Biological Impact

-

Competitive inhibition of methyltransferases by SeAH disrupts nucleic acid/protein methylation .

-

Elevated SeAH levels correlate with cytotoxicity in yeast, exacerbated by methionine depletion .

Redox Interactions

SeAH-derived metabolites participate in redox cycles, generating reactive oxygen species (ROS):

-

Superoxide Production : Selenohomocysteine (SeHCys) and selenocysteine (SeCys), downstream products of SeAH, auto-oxidize to produce superoxide radicals :

SeHCys+O2→Dehydroselenohomocysteine+O2−

-

Glutathione Depletion : SeAHO rapidly oxidizes glutathione (GSH) to GSSG, depleting cellular thiol reserves .

Analytical Characterization

| Compound | Retention Time (min) | m/z (M+1) |

|---|---|---|

| Se-Adenosylselenohomocysteine | 6.39 | 433 |

| γ-Glutamyl-Se-methylselenocysteine | 10.12 | 313 |

Distinctive selenium isotopic patterns (e.g., 80Se: 50%) confirm identity .

Propriétés

Formule moléculaire |

C14H20N6O5Se |

|---|---|

Poids moléculaire |

431.3 g/mol |

Nom IUPAC |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanyl]butanoic acid |

InChI |

InChI=1S/C14H20N6O5Se/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1 |

Clé InChI |

UVSMMLABJBJNGH-WFMPWKQPSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C[Se]CCC(C(=O)O)N)O)O)N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[Se]CC[C@@H](C(=O)O)N)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C[Se]CCC(C(=O)O)N)O)O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.